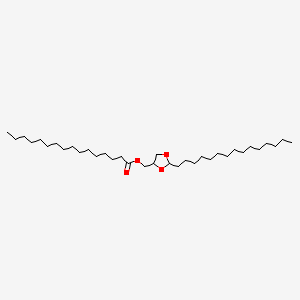
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dioxolane ring and a long aliphatic chain, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate typically involves the reaction of pentadecyl alcohol with palmitic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate esterification. The process can be summarized as follows:
Reactants: Pentadecyl alcohol and palmitic acid.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Conditions: Elevated temperature (around 100-150°C) and removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: A closely related compound with similar structural features.
Other long-chain esters: Compounds with similar ester groups and long aliphatic chains.
Uniqueness
(2-Pentadecyl-1,3-dioxolan-4-yl)methyl palmitate is unique due to its specific combination of a dioxolane ring and a long aliphatic chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
41563-11-5 |
|---|---|
Fórmula molecular |
C35H68O4 |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
(2-pentadecyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)37-31-33-32-38-35(39-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32H2,1-2H3 |
Clave InChI |
AVXDNDYYTSRSJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1OCC(O1)COC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
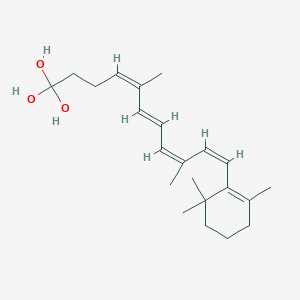
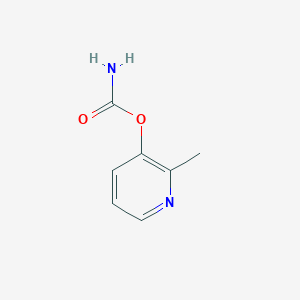
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
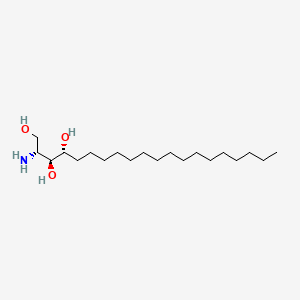
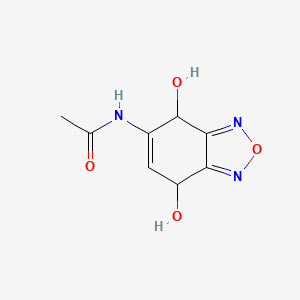
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
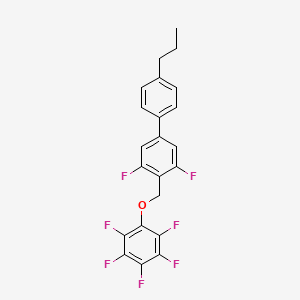
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
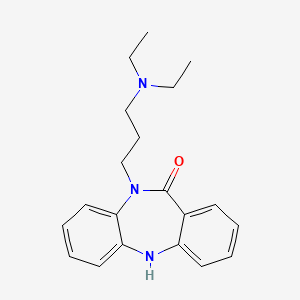
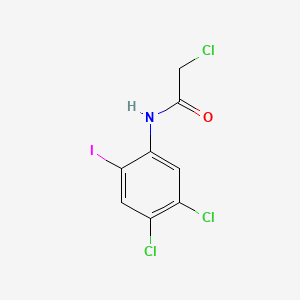
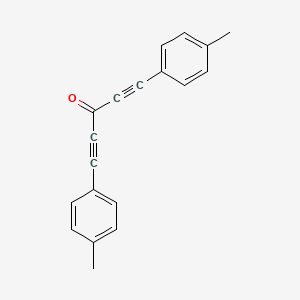
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
